![molecular formula C8H15NO4 B14631969 2,2'-[(Butan-2-yl)azanediyl]diacetic acid CAS No. 56004-49-0](/img/structure/B14631969.png)
2,2'-[(Butan-2-yl)azanediyl]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Butan-2-yl)azanediyl]diacetic acid is an organic compound with a unique structure that includes a butan-2-yl group and two acetic acid moieties connected through an azanediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid typically involves the reaction of butan-2-amine with chloroacetic acid under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through crystallization or distillation to obtain a high-purity product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Butan-2-yl)azanediyl]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where the acetic acid moieties can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butan-2-yl diacetic acid.
Reduction: Formation of butan-2-yl diol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-[(Butan-2-yl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-[(Butan-2-yl)azanediyl]diacetic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required. The pathways involved may include coordination chemistry and ligand exchange reactions.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminediacetic acid: Similar structure but with ethane-1,2-diyl linkage instead of butan-2-yl.
2,2’-((2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethyl)azanediyl)diacetic acid: Contains a pyrrol-1-yl group instead of butan-2-yl.
Uniqueness
2,2’-[(Butan-2-yl)azanediyl]diacetic acid is unique due to its butan-2-yl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where the butan-2-yl group plays a crucial role in the compound’s reactivity and functionality.
Properties
CAS No. |
56004-49-0 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[butan-2-yl(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H15NO4/c1-3-6(2)9(4-7(10)11)5-8(12)13/h6H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
ZQQNAIDTHJXZPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


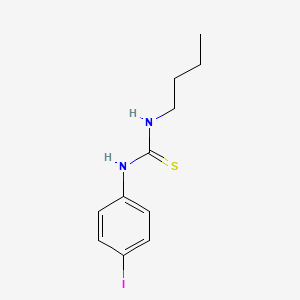
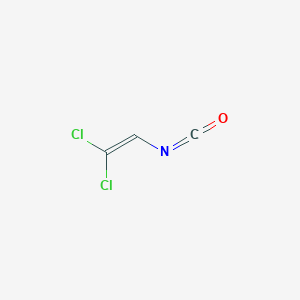

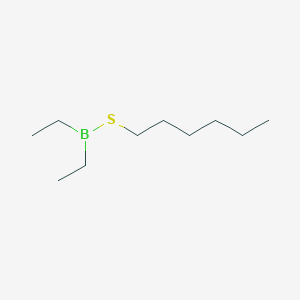
![Tripentyl[(triphenylsilyl)peroxy]silane](/img/structure/B14631923.png)
![6,7,8,9-tetrahydro-5H-pyrazolo[1,2-a]diazepin-3-one](/img/structure/B14631942.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)
![2-Methoxy-4-[(3-methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14631965.png)
![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
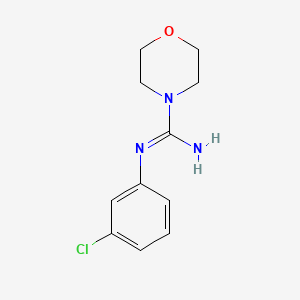
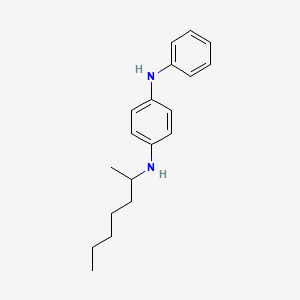
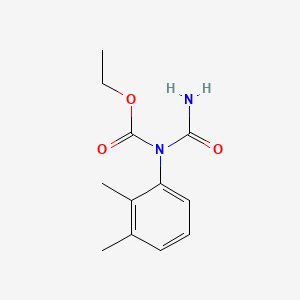
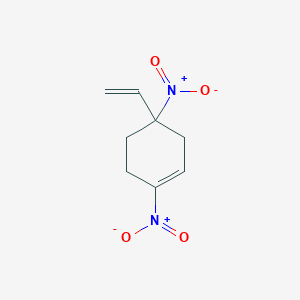
![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)
